molecular formula C13H18FNO B3236290 4-(3-Fluoro-benzylamino)-cyclohexanol CAS No. 1366386-62-0

4-(3-Fluoro-benzylamino)-cyclohexanol

Cat. No. B3236290
CAS RN: 1366386-62-0
M. Wt: 223.29 g/mol
InChI Key: WOEAZJLRZKUAOL-UHFFFAOYSA-N
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Description

4-(3-Fluoro-benzylamino)-cyclohexanol, also known as FBA-CHA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a cyclohexanol derivative that contains a fluorobenzylamine group, which gives it unique properties that make it useful for a variety of applications.

Mechanism of Action

The exact mechanism of action of 4-(3-Fluoro-benzylamino)-cyclohexanol is not fully understood, but it is thought to act as a selective sigma-1 receptor agonist. This means that it binds to and activates the sigma-1 receptor, which in turn leads to changes in cellular signaling and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Fluoro-benzylamino)-cyclohexanol has a range of biochemical and physiological effects, including the modulation of ion channels, the regulation of intracellular calcium levels, and the inhibition of apoptosis. These effects make it a potentially useful tool for studying cellular processes and developing new therapies for a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3-Fluoro-benzylamino)-cyclohexanol is its selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in cellular processes. However, one limitation is that it has relatively low potency compared to other sigma-1 receptor agonists, which may limit its usefulness in some experiments.

Future Directions

There are several potential future directions for research on 4-(3-Fluoro-benzylamino)-cyclohexanol. One area of interest is its potential as a therapeutic agent for a range of diseases, including neurodegenerative disorders and cancer. Another potential direction is the development of more potent and selective sigma-1 receptor agonists based on the structure of 4-(3-Fluoro-benzylamino)-cyclohexanol. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 4-(3-Fluoro-benzylamino)-cyclohexanol, which could lead to new insights into cellular signaling and disease processes.

Scientific Research Applications

4-(3-Fluoro-benzylamino)-cyclohexanol has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of interest is its potential as a ligand for the sigma-1 receptor, which is a protein involved in a range of cellular processes, including ion channel regulation, cellular signaling, and apoptosis.

properties

IUPAC Name

4-[(3-fluorophenyl)methylamino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-11-3-1-2-10(8-11)9-15-12-4-6-13(16)7-5-12/h1-3,8,12-13,15-16H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEAZJLRZKUAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-benzylamino)-cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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